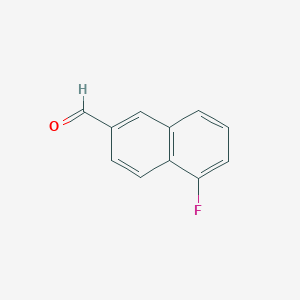

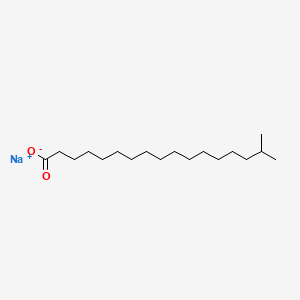

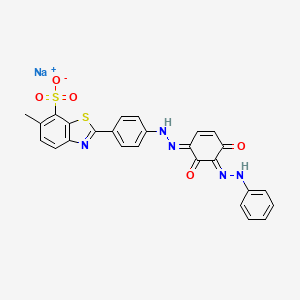

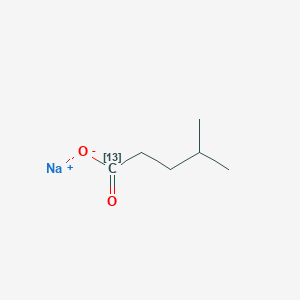

![molecular formula C7H9N3O4 B1630167 (2-Metil-6-nitro-2,3-dihidro-imidazo[2,1-B]oxazol-2-IL)-metanol CAS No. 681491-12-3](/img/structure/B1630167.png)

(2-Metil-6-nitro-2,3-dihidro-imidazo[2,1-B]oxazol-2-IL)-metanol

Descripción general

Descripción

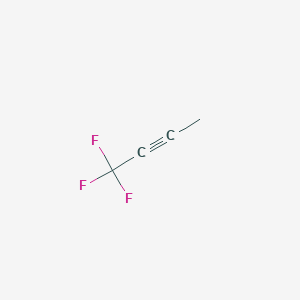

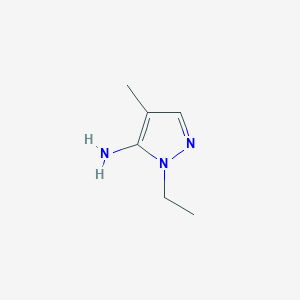

“(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol” is a compound that falls under the category of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-Nitro-2,3-dihydroimidazo derivatives were prepared in high yield from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine .Molecular Structure Analysis

The molecular structure of “(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of imidazole derivatives are diverse due to the presence of the imidazole ring. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol” would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Potencial terapéutico

El imidazol es una unidad heterocíclica de cinco miembros que posee una amplia gama de propiedades químicas y biológicas . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicos, antihelmínticos, antifúngicas y ulcerogénicas .

Potencial antitubercular

Se han sintetizado y evaluado compuestos que contienen imidazol para su potencial antitubercular contra la cepa Mycobacterium tuberculosis .

Aplicaciones fotocrómicas

1′,3′-Dihidro-1′,3′,3′-trimetil-6-nitrospiro (2 H -1-benzopirano-2,2′- (2 H )-indol) (NitroBIPS) es una molécula de espiropirano fotocrómica biocompatible que tiene seis grupos nitro posicionados en la sección de benzopirano . Tiene una forma de leuco espiropirano incoloro (SP) y una forma de trans-merocianina coloreada (MC) que exhibe picos de absorción en las regiones ultravioleta y visible respectivamente .

Almacenamiento óptico de datos

NitroBIPS se utiliza como un colorante fotocrómico que puede incorporarse en poli (alcohol de vinilo) (PVA) mediante electrohilado para formar nanofibras de PVA-espiropirano. Tiene un comportamiento fotorresponsivo que puede ser útil en aplicaciones de almacenamiento de datos ópticos .

Dopaje de cristal líquido

Se puede utilizar para dopar cristales líquidos para desarrollar un dispositivo de dispersión coloreado que sea doblemente sensible y permita la iniciación de inestabilidades electrohidrodinámicas (EHDI) .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

The diverse biological activities of imidazole derivatives suggest that they can have a wide range of molecular and cellular effects .

Action Environment

Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Direcciones Futuras

The future directions for research on “(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, there is interest in the development of new drugs that overcome the problems of antimicrobial resistance .

Propiedades

IUPAC Name |

(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEAVRLFLZMBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630378 | |

| Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681491-12-3 | |

| Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile](/img/structure/B1630089.png)